3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Overview
Description
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a synthetic compound with the molecular formula C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol . It contains a carboxylic acid group, an aminopiperidine ring, and two hydrochloride salts . This compound is primarily used in research and development, particularly in medicinal chemistry due to its functional groups commonly found in bioactive molecules.
Preparation Methods
The synthesis of 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride involves several steps:
Formation of the Aminopiperidine Ring: This can be achieved through cyclization reactions involving precursors containing amine and alkene functionalities.
Attachment of the Propanoic Acid Chain: The propanoic acid chain can be derived from various precursors like malonic acid or propionaldehyde through condensation reactions.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions due to the presence of amine and carboxylic acid groups:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Salt Formation: Interaction with other bases to form different salts.
Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and various salts.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Due to its functional groups, it is used in the synthesis of bioactive molecules for drug discovery and development.
Biological Studies: It can be used as a reference standard in various biological assays to study its effects on different biological systems.
Industrial Applications: It is used in the development of new materials and chemicals due to its unique chemical properties.
Mechanism of Action
Comparison with Similar Compounds
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride can be compared with other similar compounds such as:
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar structure but with a different position of the amino group.
4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride: Contains an additional carbon in the chain.
These compounds share similar functional groups but differ in their structural arrangement, which can lead to different chemical and biological properties .
Biological Activity
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound recognized for its significant biological activity, particularly as a selective antagonist for metabotropic glutamate receptors (mGluR). It is an active metabolite of piperaquine, primarily utilized in antimalarial therapies. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : 245.15 g/mol
- Structure : The compound features a propanoic acid backbone attached to a piperidine ring, which is substituted with an amino group.
This compound acts primarily as an antagonist at mGluR2/3 receptors. These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability, indicating potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to influence synaptic plasticity and enhance waking states further supports its therapeutic relevance in sleep disorders.
Neurotransmitter Modulation
Research has demonstrated that this compound significantly modulates glutamatergic signaling. By influencing neurotransmission, it may help in regulating conditions associated with synaptic dysfunctions. For instance, studies have shown that it can stimulate waking and enhance electroencephalogram (EEG) power, suggesting its utility in cognitive enhancement therapies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reduction Reactions : Utilizing lithium aluminum hydride in solvents like tetrahydrofuran.
- Amine Coupling : Employing standard coupling techniques to attach the amino group to the piperidine structure.
These methods have been optimized for high yield and enantiomeric purity, making them suitable for large-scale pharmaceutical production .
Interaction Studies
Recent studies have highlighted the compound's interaction with neurotransmitter systems:
- Glutamate Receptors : As an antagonist at mGluR2/3, it has been shown to influence synaptic plasticity and neuronal excitability.
- Potential Applications : Its modulation of glutamatergic signaling positions it as a candidate for further exploration in treating anxiety and depression .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals unique features that set this compound apart:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Aminopiperidine | Pipedine derivative | Building block in synthesis |
LY341495 | mGluR antagonist | Selective action on mGluR2/3 |
N-Methyl-D-aspartate | NMDA receptor agonist | Critical for synaptic plasticity |
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride | Structural isomer | Different receptor interaction profile |
This table illustrates the distinct pharmacological profiles of these compounds, emphasizing the unique role of this compound in drug development .
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7-1-4-10(5-2-7)6-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSUBFJWRRQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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